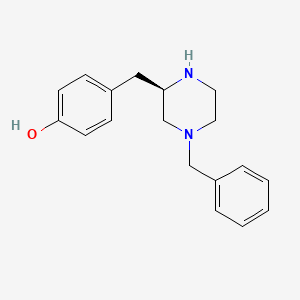
(R)-4-((4-benzylpiperazin-2-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is a chiral compound that features a phenolic group and a piperazine ring substituted with a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol typically involves the following steps:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is formed through cyclization reactions.
Benzylation: The piperazine ring is then benzylated using benzyl halides under basic conditions.
Attachment of the Phenolic Group: The phenolic group is introduced through nucleophilic substitution reactions, often using phenol derivatives.
Industrial Production Methods
Industrial production of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the phenolic group.
Substitution: Various substitution reactions can occur, particularly on the benzyl group or the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced forms of the piperazine ring or phenolic group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-4-((4-benzylpiperazin-2-yl)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-((4-benzylpiperazin-2-yl)methyl)phenol: The enantiomer of the compound with potentially different biological activities.
4-((4-benzylpiperazin-2-yl)methyl)phenol: The racemic mixture of the compound.
4-((4-methylpiperazin-2-yl)methyl)phenol: A similar compound with a methyl group instead of a benzyl group.
Uniqueness
®-4-((4-benzylpiperazin-2-yl)methyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of the benzyl group also imparts specific chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-[[(2R)-4-benzylpiperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-17-14-20(11-10-19-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2/t17-/m1/s1 |
Clé InChI |
QUXNYTQAFRVPTL-QGZVFWFLSA-N |
SMILES isomérique |
C1CN(C[C@H](N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC(N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
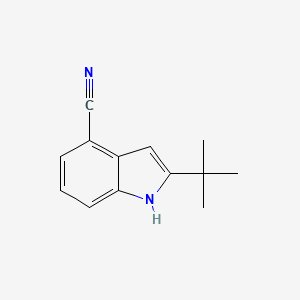
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)
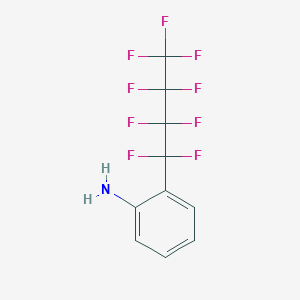
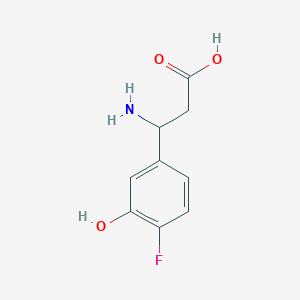



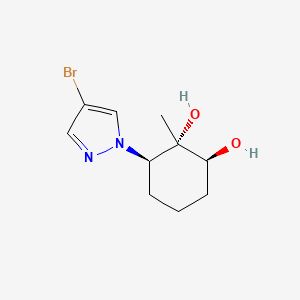
![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)


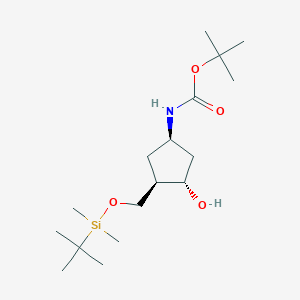
![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
